molecular formula C11H10FNS B13173009 6-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole

6-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole

Cat. No.: B13173009
M. Wt: 207.27 g/mol
InChI Key: KCYCSWSAZZZRCZ-UHFFFAOYSA-N
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Description

6-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole is a heterocyclic compound with a unique structure that combines a fluorine atom, a tetrahydrothiopyrano ring, and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated indole derivative with a thiopyran precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of green chemistry principles, such as atom economy and minimal waste generation, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and thioether derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

6-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials and as a precursor for the synthesis of functionalized molecules.

Mechanism of Action

The mechanism of action of 6-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

    6-Fluoro-3-(4-1,2,5,6-tetrahydropyridyl)indole: Another fluorinated indole derivative with potential anticancer activity.

    6H-Benzo[4,5]thieno[2,3-b]indole: Used in the design of thermally activated delayed fluorescence emitters.

    6H-Benzofuro[2,3-b]indole: Another indole-based electron donor for designing green emitters.

Uniqueness: 6-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole stands out due to its unique combination of a fluorine atom and a thiopyrano ring fused to an indole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H10FNS

Molecular Weight

207.27 g/mol

IUPAC Name

6-fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole

InChI

InChI=1S/C11H10FNS/c12-9-3-1-2-7-8-6-14-5-4-10(8)13-11(7)9/h1-3,13H,4-6H2

InChI Key

KCYCSWSAZZZRCZ-UHFFFAOYSA-N

Canonical SMILES

C1CSCC2=C1NC3=C2C=CC=C3F

Origin of Product

United States

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